molecular formula C10H12O2 B3046353 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol CAS No. 1232362-02-5

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol

Cat. No.: B3046353
CAS No.: 1232362-02-5
M. Wt: 164.20
InChI Key: IWWTWTAMCFPVEX-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol (C₁₀H₁₂O₂; molecular weight: 164.20 g/mol) is a substituted dihydrobenzofuran derivative characterized by two methyl groups at the 3-position of the fused bicyclic system and a hydroxyl group at the 4-position. Its structure combines the rigidity of the benzofuran scaffold with the steric and electronic effects of the methyl and hydroxyl substituents, which influence its reactivity and physical properties.

Properties

IUPAC Name

3,3-dimethyl-2H-1-benzofuran-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-10(2)6-12-8-5-3-4-7(11)9(8)10/h3-5,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWWTWTAMCFPVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=CC=CC(=C21)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70725435
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232362-02-5
Record name 3,3-Dimethyl-2,3-dihydro-1-benzofuran-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70725435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions. This method typically involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another strategy includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis, such as the use of palladium or copper catalysts, can also facilitate the cyclization of aryl acetylenes to form the dihydrobenzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to minimize environmental impact and reduce production costs .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Dihydrobenzofuran Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Properties/Applications Source
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol C₁₀H₁₂O₂ 164.20 3,3-dimethyl, 4-OH Discontinued; ether synthesis intermediate
LAPPAOL A () C₂₉H₃₀O₁₀ 538.54 Multiple methoxy, hydroxy, benzyl groups High polarity; potential bioactive natural product
(R)-3-([1,1'-biphenyl]-4-yl)-2,3-dihydrobenzofuran-3-ol () C₂₀H₁₆O₂ 288.34 Biphenyl at C3 Enhanced lipophilicity; material science applications
2-Methoxy-4-{3-methyl-5-[(1E)-prop-1-en-1-yl]-2,3-dihydro-1-benzofuran-2-yl}phenol () C₂₀H₂₀O₄ 336.37 Propenyl, methoxy, methyl Polymerization potential; natural product analog
3-[(4-Fluoro-2-methylphenyl)amino]-2,3-dihydro-1-benzofuran-6-ol () C₁₅H₁₄FNO₂ 265.28 Amino, fluoro, methyl Basic character; medicinal chemistry candidate

Key Research Findings

Steric and Electronic Effects :

  • The 3,3-dimethyl substitution in the target compound introduces steric hindrance, reducing rotational freedom compared to analogs like the propenyl-substituted derivative in . This rigidity may limit its reactivity in certain coupling reactions.
  • The hydroxyl group at position 4 enhances polarity relative to LAPPAOL A (), which contains methoxy groups. This difference impacts solubility and bioavailability .

Biphenyl-substituted derivative (): The biphenyl group increases lipophilicity, making it suitable for hydrophobic material matrices or drug delivery systems . Amino-substituted analog (): The presence of an amino group introduces basicity, enabling salt formation and enhancing pharmaceutical applicability .

Synthesis Challenges : The discontinuation of this compound () contrasts with the commercial availability of simpler analogs, implying that its synthesis may involve multi-step routes or unstable intermediates .

Biological Activity

3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol is a compound belonging to the benzofuran family, known for its diverse biological activities and potential therapeutic applications. This compound exhibits significant promise in medicinal chemistry due to its unique structural features, including a hydroxyl group that enhances its reactivity and solubility.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C11H14O\text{C}_{11}\text{H}_{14}\text{O}

This structure includes a benzofuran core with dimethyl substitutions at the 3-position and a hydroxyl group at the 4-position, contributing to its biological activity.

Antimicrobial Properties

Research indicates that compounds within the benzofuran family, including this compound, have demonstrated antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For instance, derivatives of benzofuran have been identified as inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, which is involved in cancer progression and inflammation. The interaction of this compound with mPGES-1 has been linked to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound is attributed to its ability to modulate inflammatory pathways. The presence of the hydroxyl group allows for hydrogen bonding with target proteins, potentially inhibiting their activity and reducing inflammation .

The mechanism of action involves interaction with specific molecular targets within biological systems. The hydroxyl group at the 4-position facilitates hydrogen bonding with proteins or enzymes, which may lead to inhibition or modulation of their functions. This mechanism is crucial for understanding how this compound exerts its biological effects.

Comparative Biological Activity Table

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, anticancer, anti-inflammatoryInhibition of mPGES-1; protein interaction
5-Chloro-4-methoxy-3,3-dimethyl-2,3-dihydrobenzofuranAnti-inflammatoryModulation of inflammatory pathways
5-Chloro-3,3-dimethyl-2,3-dihydrobenzofuranAntitumorInteraction with serotonin receptors

Case Study: Inhibition of mPGES-1

A study conducted on various benzofuran derivatives highlighted the potential of this compound as a lead compound in developing mPGES-1 inhibitors. The study utilized molecular docking techniques combined with biochemical assays to demonstrate that modifications in the benzofuran structure could enhance binding affinity and selectivity towards mPGES-1 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol
Reactant of Route 2
3,3-Dimethyl-2,3-dihydrobenzofuran-4-ol

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